

Comparative risk assessment of bifenazate and Bifenazate-diazene residues

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Compound of Interest

Compound Name: *Bifenazate-diazene*

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Comparative Risk Assessment: Bifenazate and Bifenazate-diazene

A comprehensive evaluation of the acaricide bifenazate and its principal metabolite, **bifenazate-diazene**, reveals distinct profiles in terms of metabolism, environmental fate, and toxicological impact. For regulatory purposes, the total residue is often defined as the sum of bifenazate and **bifenazate-diazene**, expressed as bifenazate.[1][2] This guide synthesizes available data to provide a comparative risk assessment for researchers and scientists.

Metabolic and Environmental Fate

Bifenazate can be converted to **bifenazate-diazene** through mild oxidation.[3] This conversion is a key consideration in residue analysis, where methods often involve the reduction of **bifenazate-diazene** back to bifenazate using ascorbic acid to determine the total residue.[3][4]

Studies on various crops demonstrate that bifenazate dissipates at a moderate rate. For example, in apples, the half-life of bifenazate was found to be between 4.3 and 7.8 days, while **bifenazate-diazene** had a half-life of 5.0 to 5.8 days.[5][6] In citrus, a longer half-life of 34.04 days was observed for bifenazate.[7] **Bifenazate-diazene** can also convert back to bifenazate, with conversion rates varying significantly depending on the matrix, such as 93% in garlic extracts.[1]

In soil, bifenazate degrades rapidly, with a reported aerobic soil metabolism half-life of about 7 hours.[8][9] Hydrolysis and photolysis in water also contribute to its degradation, with

bifenazate-diazene being a major product in the initial stages of hydrolysis.[3]

Toxicological Profile

The primary mode of action for bifenazate involves the disruption of the nervous system in mites.[10] It acts as a positive allosteric modulator of GABA-gated chloride channels, which enhances the effect of the neurotransmitter GABA, leading to over-excitation and paralysis of the pest.[8][11][12] Bifenazate and its diazene metabolite are toxic to all life stages of target mite species.[13][14]

For human risk assessment, regulatory bodies have established toxicological endpoints for bifenazate. Subchronic and chronic studies in animal models have identified the liver and hematopoietic system as primary target organs.[15] There is no evidence to suggest that bifenazate is carcinogenic.[15]

While bifenazate itself has a defined toxicological profile, there is less clarity regarding **bifenazate-diazene**. It has been noted that it cannot be assumed that both compounds share the same toxicological properties, which complicates the risk assessment for the combined residues.[16]

Quantitative Data Summary

The following tables summarize key quantitative data for bifenazate and **bifenazate-diazene** based on available studies.

Table 1: Dissipation and Residue Levels in Various Crops

Compound	Crop	Half-Life (days)	Terminal Residue Range (mg/kg)	Reference
Bifenazate	Apples	4.3 - 7.8	<0.01 - 0.027	[5][6]
Bifenazate-diazene	Apples	5.0 - 5.8	-	[5][6]
Sum of Bifenazate and Bifenazate-diazene	Apples	-	<0.02 - 0.056	[5][6]
Bifenazate	Garlic Chive	3.0 - 3.9	-	[1]
Bifenazate	Serpent Garlic	6.1 - 6.9	-	[1]
Bifenazate	Citrus (whole)	34.04	<0.02 - 0.11	[7]
Bifenazate-diazene	Citrus (whole)	-	<0.02 - 0.029	[7]

Table 2: Dietary Risk Assessment

Compound	Commodity	Risk Quotient (RQ)	Assessment Type	Reference
Bifenazate	Citrus	43.86%	Chronic	[7]
Bifenazate	Garlic	Acceptable (RQ < 100%)	Chronic	[1]
Bifenazate (including metabolite)	Apples	17.48% - 52.01% (P95 level)	Chronic (Probabilistic)	[5]
Total Bifenazate	Citrus	< 100%	Chronic	[17]

Experimental Protocols

Residue Analysis in Plant Matrices

A common methodology for the simultaneous determination of bifenazate and **bifenazate-diazene** residues in crops is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[1]^[4]^[17]

1. Sample Preparation (QuEChERS Method):

- **Extraction:** A homogenized sample (e.g., 10 g of fruit or vegetable) is weighed into a centrifuge tube.^[4] Acetonitrile (e.g., 10 mL) is added, and the sample is shaken vigorously.^[4]
- **Salting Out:** A mixture of salts, typically magnesium sulfate, sodium chloride, and citrate buffers, is added to induce phase separation.^[4] The tube is shaken again and then centrifuged.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the acetonitrile supernatant is transferred to a new tube containing a sorbent, such as primary secondary amine (PSA), to remove interferences like organic acids and sugars.^[17] The mixture is vortexed and centrifuged.
- **Conversion Step:** For the analysis of total bifenazate residue, an aliquot of the final extract is treated with an ascorbic acid solution to convert **bifenazate-diazene** to bifenazate.^[4]

2. Instrumental Analysis (LC-MS/MS):

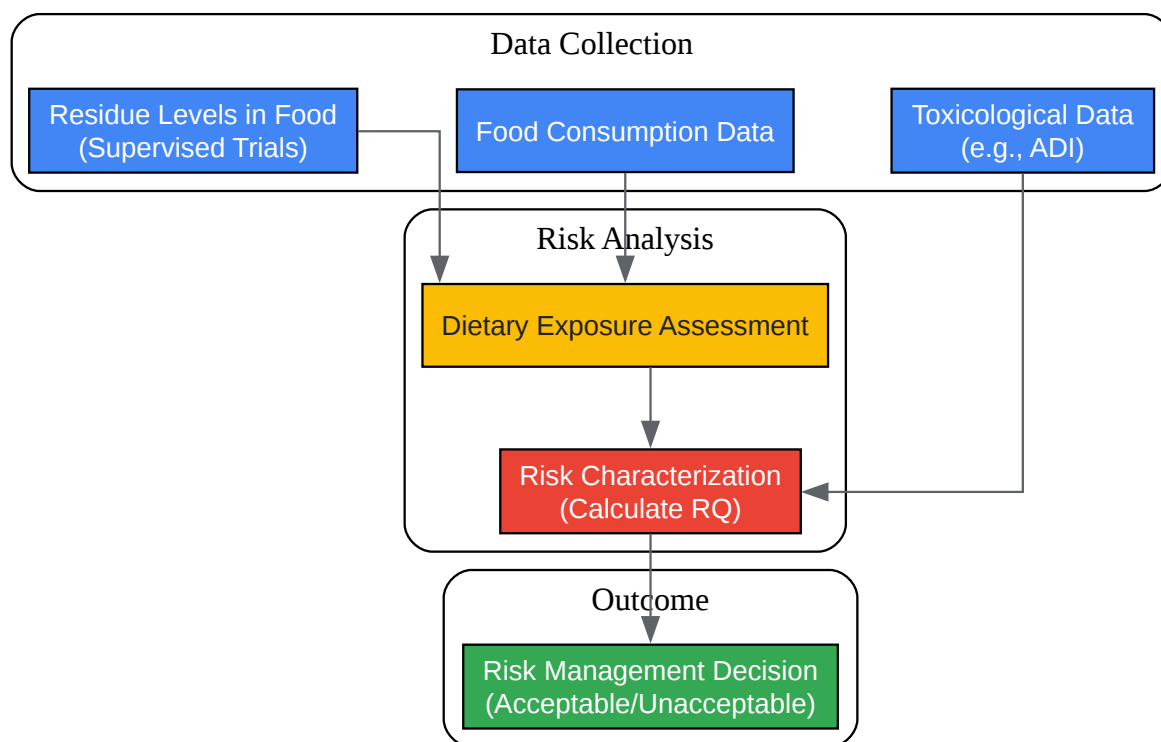
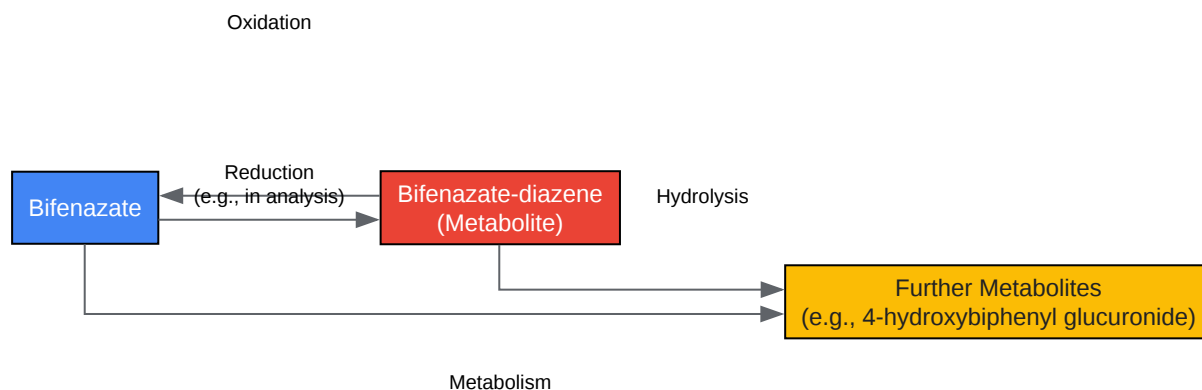
- **Chromatography:** The final extract is injected into an HPLC system, typically with a C18 column, for separation of the analytes.^[18]
- **Mass Spectrometry:** Detection and quantification are performed using a tandem mass spectrometer, often in the positive electrospray ionization (ESI+) mode.^[4]

Dietary Risk Assessment Protocol

The dietary risk is assessed by comparing the estimated daily intake of the pesticide residue with the acceptable daily intake (ADI).

- Chronic Risk Quotient (RQ) Calculation:
 - $RQ = (STMR \times F) / (ADI \times bw)$
 - Where:
 - STMR is the supervised trials median residue.
 - F is the food consumption data.
 - ADI is the acceptable daily intake for bifenazate.
 - bw is the average body weight.
 - An RQ value below 100% indicates an acceptable risk to consumers.[\[17\]](#)

Visualizations



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